2,5-Dimethoxypyridine-4-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

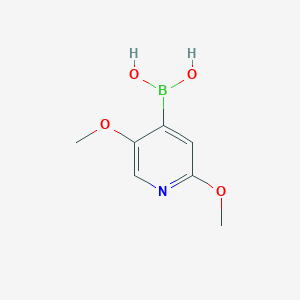

2D Structure

Properties

IUPAC Name |

(2,5-dimethoxypyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO4/c1-12-6-4-9-7(13-2)3-5(6)8(10)11/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYZNFPWBSJVMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dimethoxypyridine-4-boronic acid

This guide provides a comprehensive overview of the synthesis and characterization of 2,5-Dimethoxypyridine-4-boronic acid, a valuable building block in modern medicinal chemistry and organic synthesis. Its utility primarily stems from its role as a coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Strategic Approach to Synthesis: The Power of Directed ortho-Metalation

The synthesis of pyridinylboronic acids can be approached through several strategic pathways, including halogen-metal exchange, palladium-catalyzed cross-coupling, and iridium-catalyzed C-H borylation. However, for 2,5-dimethoxypyridine, a directed ortho-metalation (DoM) strategy is particularly effective. This approach leverages the directing capabilities of the methoxy groups on the pyridine ring to achieve regioselective lithiation, followed by quenching with a boron electrophile.

The two methoxy groups at the 2- and 5-positions of the pyridine ring are powerful directing metalating groups (DMGs). They coordinate with an organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), lowering the kinetic barrier to deprotonation at an adjacent position.[3] In the case of 2,5-dimethoxypyridine, the C-4 position is activated by the C-5 methoxy group and the C-3 position is activated by the C-2 methoxy group. The lithiation is diverted to the 4-position, which is a common outcome for 2,3-dimethoxypyridine derivatives.[3] This regioselectivity is crucial for the successful synthesis of the desired isomer.

The subsequent step involves the borylation of the in situ generated lithiated intermediate. Trialkyl borates, such as trimethyl borate or triisopropyl borate, are common electrophiles for this transformation.[4] The reaction proceeds through the formation of a boronate complex, which upon acidic workup, hydrolyzes to the desired boronic acid.

Experimental Protocol: A Step-by-Step Guide

This protocol details a reliable method for the synthesis of this compound via directed ortho-metalation.

Materials:

-

2,5-Dimethoxypyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 2 M

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, dissolve 2,5-dimethoxypyridine (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature and stir overnight.[5]

-

Quenching and Extraction: Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic. Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the final product as a solid.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀BNO₄ | [6][7] |

| Molecular Weight | 182.97 g/mol | [6][7] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 1630193-77-9 | [6][7] |

| Melting Point | Not explicitly reported, but expected to be a solid at room temperature. | |

| Solubility | Soluble in DMSO, methanol, and other polar organic solvents. | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is a key tool for structural elucidation. The expected signals for this compound would include two singlets for the methoxy protons and two singlets for the aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electronic environment of the pyridine ring and the boronic acid group. Spectral data for this compound is available for reference.[8][9]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two methoxy carbons, the four pyridine ring carbons, with the carbon attached to the boron atom often showing a broader signal due to quadrupolar relaxation.[10]

-

¹¹B NMR: The boron NMR spectrum should exhibit a single, broad signal characteristic of a boronic acid.[10]

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of the compound.[11]

-

Electrospray Ionization (ESI): This soft ionization technique is well-suited for analyzing boronic acids.[12] In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 184.07756. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 182.06300.[13]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the synthesized compound. The calculated exact mass for C₇H₁₀BNO₄ is 183.0702880 Da.[6]

Visualization of the Synthetic and Analytical Workflow

The following diagrams illustrate the key processes described in this guide.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for product characterization.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of the 2,5-dimethoxypyridin-4-yl moiety into a wide range of organic molecules.[14][15] This is particularly relevant in drug discovery, where the pyridine scaffold is a common feature in biologically active compounds. The electron-rich nature of the pyridine ring, due to the two methoxy groups, can influence the electronic properties of the final coupled product.[16]

A typical Suzuki-Miyaura coupling reaction would involve the reaction of this compound with an aryl or heteroaryl halide in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions such as protodeboronation.[16]

Conclusion

The synthesis of this compound is reliably achieved through a directed ortho-metalation strategy, leveraging the directing effects of the methoxy substituents. Careful control of reaction conditions, particularly temperature, is paramount for successful synthesis. The identity and purity of the final product can be unequivocally confirmed through a combination of NMR spectroscopy and mass spectrometry. This versatile building block serves as a key component in the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions, making it a valuable tool for researchers in organic and medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C7H10BNO4 | CID 74890663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS 1630193-77-9 [frontierspecialtychemicals.com]

- 8. This compound(1630193-77-9) 1H NMR spectrum [chemicalbook.com]

- 9. 1630193-77-9|this compound|BLD Pharm [bldpharm.com]

- 10. rsc.org [rsc.org]

- 11. memphis.edu [memphis.edu]

- 12. benchchem.com [benchchem.com]

- 13. PubChemLite - this compound (C7H10BNO4) [pubchemlite.lcsb.uni.lu]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. benchchem.com [benchchem.com]

The Definitive Guide to the Crystal Structure Analysis of 2,5-Dimethoxypyridine-4-boronic acid: A Keystone for Modern Drug Discovery

This technical guide provides an in-depth exploration of the synthesis, crystallization, and comprehensive structural analysis of 2,5-Dimethoxypyridine-4-boronic acid. Tailored for researchers, medicinal chemists, and material scientists, this document delineates the critical methodologies and theoretical underpinnings essential for the thorough characterization of this versatile building block. The insights derived from its three-dimensional structure are paramount for leveraging its full potential in the rational design of novel therapeutics and functional materials.

Introduction: The Ascendancy of Pyridine Boronic Acids in Chemical Synthesis

Substituted pyridine rings are a cornerstone in the architecture of a vast number of pharmaceuticals and agrochemicals. Their prevalence stems from their ability to engage in a multitude of biological interactions and their synthetic versatility. Among the diverse array of pyridine derivatives, pyridine boronic acids have emerged as exceptionally valuable reagents. The boronic acid moiety serves as a versatile handle for a variety of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[1]

This compound, in particular, is a building block of significant interest. The methoxy substituents electronically modulate the pyridine ring, influencing its reactivity and the properties of the resulting coupled products. A precise understanding of its three-dimensional structure through single-crystal X-ray diffraction (SC-XRD) is not merely an academic exercise; it provides invaluable information on bond lengths, bond angles, and intermolecular interactions. This knowledge is fundamental for predicting its behavior in complex chemical reactions and for designing molecules with specific biological activities. Boron-containing compounds, once viewed with caution in medicinal chemistry, have now gained prominence with several FDA-approved drugs, underscoring the importance of this class of molecules.[2][3]

This guide will provide a comprehensive walkthrough of the entire process of crystal structure analysis, from the synthesis of the target compound to the final interpretation of its crystal structure.

Synthesis and Crystallization: From Reagents to High-Quality Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The purity of the starting material is a critical factor that directly impacts the success of crystallization.

Synthesis of this compound

While this compound is commercially available, a synthetic route is often desirable for research purposes, such as isotopic labeling or derivatization. A common strategy for the synthesis of pyridine boronic acids involves a lithium-halogen exchange followed by quenching with a borate ester. The following is a representative protocol adapted from established procedures for the synthesis of pyridine boronic acids.[4]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-bromo-2,5-dimethoxypyridine (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the cooled solution, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Adjust the pH to approximately 7 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Diagram: Synthetic Workflow for this compound

Caption: A step-by-step workflow for the synthesis of this compound.

Growing Single Crystals

Obtaining single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and experimentation with various techniques. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice.[5]

Common Crystallization Techniques:

-

Slow Evaporation: This is the simplest method. A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The solvent evaporates slowly over days, leading to the formation of crystals.[5]

-

Slow Cooling: This method is effective for compounds that have a significant difference in solubility at different temperatures. A saturated solution is prepared in a hot solvent and then allowed to cool slowly to room temperature or below.

-

Vapor Diffusion: This is a highly successful technique. A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystals form at the interface of the two solvents.

Experimental Protocol: Crystallization of this compound

-

Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures with hexanes or water). A good solvent for crystallization is one in which the compound is moderately soluble.

-

Trial Crystallizations: Set up several small-scale crystallization experiments using the most promising solvents and techniques. For example, prepare a nearly saturated solution in ethyl acetate and allow it to evaporate slowly. In parallel, set up a vapor diffusion experiment with a solution in methanol and an anti-solvent of diethyl ether.

-

Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a pipette or a small loop and mount them for X-ray diffraction.[6]

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[7] The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the intensities of the diffracted beams.[6]

Diagram: Workflow for Single-Crystal X-ray Diffraction Analysis

Caption: The sequential workflow for determining a crystal structure using single-crystal X-ray diffraction.

Detailed Workflow:

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected on a detector.[7]

-

Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of each reflection. This step also involves applying corrections for various experimental factors.[8][9]

-

Structure Solution: The processed data is used to generate an initial model of the crystal structure. This is often the most challenging step and can be accomplished using various methods, such as direct methods or the Patterson method, which are implemented in software packages like SHELXT.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares method. This iterative process adjusts the atomic positions, displacement parameters, and other variables to improve the agreement between the calculated and observed diffraction patterns. The program SHELXL is a widely used and powerful tool for this purpose.[10][11][12]

-

Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, angles, and for any unresolved electron density.

Comprehensive Physicochemical Characterization

While SC-XRD provides the definitive solid-state structure, a comprehensive characterization requires the use of complementary analytical techniques to confirm the identity, purity, and solution-state behavior of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.

-

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the two pyridine protons and the two methoxy groups. The protons of the B(OH)₂ group often appear as a broad, exchangeable singlet.

-

¹³C NMR: Reveals the carbon framework of the molecule. The spectrum of the title compound should display signals for the five pyridine carbons and the two methoxy carbons.

-

¹¹B NMR: This is particularly useful for characterizing boronic acids. The chemical shift in the ¹¹B NMR spectrum is sensitive to the hybridization state of the boron atom. Trigonal planar (sp²) boronic acids typically resonate in the range of δ 28-32 ppm, while tetrahedral (sp³) boronate species appear further upfield.[13][14][15][16][17] This technique can be used to study the equilibrium between the boronic acid and its boronate anion in solution.[13]

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | 7.5-8.5 (pyridine H) | s, s |

| 3.8-4.2 (methoxy H) | s, s | |

| 4.0-6.0 (B(OH)₂) | br s | |

| ¹³C | 150-165 (C-O) | s |

| 130-145 (C-B) | s | |

| 105-120 (C-H) | s | |

| 55-60 (methoxy C) | s | |

| ¹¹B | 28-32 | br s |

Note: Predicted chemical shifts are approximate and can vary based on solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₁₀BNO₄, MW: 182.97 g/mol ), high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The fragmentation pattern can provide additional structural information.[18][19][20][21]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the boronic acid, B-O stretching, C-O stretching of the methoxy groups, and vibrations of the pyridine ring. Boronic acids can dehydrate to form cyclic anhydrides (boroxines), which can be identified by the appearance of B-O-B stretching bands.

Significance of the Crystal Structure in Drug Design and Materials Science

The crystal structure of this compound provides a wealth of information that is crucial for its application in drug discovery and materials science.

-

Conformational Analysis: The crystal structure reveals the preferred conformation of the molecule in the solid state, which can provide insights into its likely conformation when bound to a biological target.

-

Intermolecular Interactions: Analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding and π-π stacking. These interactions are critical for understanding the compound's physical properties, such as melting point and solubility, and for designing crystal engineering strategies.

-

Reactivity and Selectivity: The precise bond lengths and angles of the boronic acid moiety and the pyridine ring provide a basis for understanding the compound's reactivity in cross-coupling reactions. This information can be used to rationalize and predict the outcomes of chemical transformations.

-

Structure-Activity Relationships (SAR): In drug discovery, the crystal structure of a building block like this compound can be used in computational modeling and docking studies to design new ligands with improved affinity and selectivity for a particular protein target. The dimethoxypyrimidine scaffold, a close relative, has been successfully used in the development of kinase inhibitors.[2][22]

-

Materials Science: The ability to introduce the 2,5-dimethoxypyridine unit into larger molecular frameworks is of interest in materials science for the development of functional materials with specific electronic or photophysical properties. For example, related dimethoxypyrimidine boronic acids have been used to synthesize photochromic materials.[23]

Conclusion

The comprehensive crystal structure analysis of this compound, as outlined in this guide, is a critical endeavor for unlocking its full potential as a versatile chemical building block. The integration of synthesis, crystallization, single-crystal X-ray diffraction, and complementary spectroscopic techniques provides a complete picture of its molecular structure and properties. This fundamental understanding is indispensable for the rational design of the next generation of pharmaceuticals and advanced materials. The methodologies described herein provide a robust framework for researchers to confidently and accurately characterize this and other important molecular scaffolds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 12. researchgate.net [researchgate.net]

- 13. par.nsf.gov [par.nsf.gov]

- 14. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Reactivity and Stability of 2,5-Dimethoxypyridine-4-boronic Acid

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 2,5-Dimethoxypyridine-4-boronic acid, a key building block in contemporary organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the handling, storage, and application of this versatile reagent. We will delve into the mechanistic underpinnings of its stability, with a particular focus on the prevalent degradation pathway of protodeboronation. Furthermore, this guide furnishes detailed experimental protocols for assessing stability and for the strategic utilization of this compound in Suzuki-Miyaura cross-coupling reactions.

Introduction: The Significance of this compound

Heterocyclic boronic acids are indispensable tools in modern synthetic chemistry, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions. Among these, this compound has emerged as a valuable synthon for the introduction of the substituted pyridine moiety, a privileged scaffold in a multitude of biologically active compounds. The electron-rich nature of the pyridine ring, further enhanced by two methoxy substituents, imparts unique reactivity and presents specific challenges in terms of stability. An in-depth understanding of these characteristics is paramount for the successful design and execution of synthetic routes and for ensuring the integrity of the reagent.

Physicochemical Properties and Stability Profile

This compound is a solid at room temperature.[1] Its stability is influenced by a combination of electronic and steric factors inherent to its molecular structure.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀BNO₄ | [2] |

| Molecular Weight | 182.97 g/mol | [2] |

| Appearance | Solid | |

| Storage Temperature | -20°C | [1] |

The primary degradation pathway for arylboronic acids, including this compound, is protodeboronation , the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[3][4] This process is often catalyzed by acid or base and can be influenced by temperature and the presence of metal catalysts.[3] The electron-donating methoxy groups on the pyridine ring are expected to increase the electron density on the carbon atom bearing the boronic acid group, potentially making it more susceptible to protodeboronation under certain conditions.[5]

Another consideration for the stability of boronic acids is the potential for intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines . This process is typically reversible in the presence of water.[6]

Recommended Handling and Storage

To ensure the longevity and reactivity of this compound, the following handling and storage protocols are recommended:

-

Storage: The compound should be stored at -20°C in a tightly sealed container to protect it from moisture and light.[1] For short-term use, storage at 2-8°C is acceptable.[6]

-

Inert Atmosphere: For long-term storage, it is advisable to keep the compound under an inert atmosphere, such as nitrogen or argon, to minimize oxidation and hydrolysis.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Experimental Protocols for Stability Assessment

A thorough evaluation of the stability of this compound is crucial for its effective use. The following protocols describe methodologies for conducting forced degradation studies and for routine stability monitoring.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[7]

3.1.1. Hydrolytic Stability

-

Acidic Conditions:

-

Prepare a solution of this compound in a mixture of an organic solvent (e.g., acetonitrile or methanol) and 0.1 M HCl.

-

Stir the solution at room temperature and at an elevated temperature (e.g., 50°C).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it, and dilute it for analysis by HPLC-UV.

-

-

Basic Conditions:

-

Prepare a solution of this compound in a mixture of an organic solvent and 0.1 M NaOH.

-

Follow the same procedure as for acidic conditions.

-

3.1.2. Oxidative Stability

-

Prepare a solution of this compound in a suitable organic solvent.

-

Add a solution of hydrogen peroxide (e.g., 3%) to the boronic acid solution.

-

Stir the mixture at room temperature.

-

Monitor the reaction by HPLC-UV at regular intervals.

3.1.3. Thermal Stability

-

Place a known amount of solid this compound in a vial.

-

Store the vial in an oven at an elevated temperature (e.g., 60°C).

-

At specified time points, remove a sample and analyze its purity by HPLC-UV or qNMR.

3.1.4. Photostability

-

Expose a solution of this compound to a light source that provides both UV and visible light.

-

Simultaneously, keep a control sample in the dark.

-

Monitor the degradation in both samples over time using HPLC-UV.

Caption: Workflow for forced degradation studies.

Analytical Method for Stability Monitoring

A stability-indicating HPLC method is essential for quantifying the purity of this compound and detecting any degradation products.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | A suitable gradient from high aqueous to high organic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Reactivity in Suzuki-Miyaura Cross-Coupling

This compound is a valuable coupling partner in the Suzuki-Miyaura reaction for the synthesis of biaryl and heteroaryl compounds.[8] The electron-donating methoxy groups can influence the reactivity of the boronic acid.[9]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl or heteroaryl halide.

Materials:

-

This compound (1.2 eq)

-

Aryl/heteroaryl halide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)

-

Solvent (e.g., Dioxane/Water, Toluene, DMF)

Procedure:

-

To a reaction vessel, add the aryl/heteroaryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Inefficient catalyst turnover; Steric hindrance | Screen different palladium catalysts and ligands (e.g., Buchwald or Herrmann's catalyst).[10] |

| Protodeboronation of the boronic acid | Use anhydrous solvents and reagents; consider a milder base or using the corresponding boronate ester.[10] | |

| Incomplete Reaction | Insufficient reaction time or temperature | Increase reaction time and/or temperature. |

| Formation of Side Products | Homocoupling of the boronic acid | Use a less concentrated reaction mixture; add the boronic acid slowly to the reaction. |

Conclusion

This compound is a valuable reagent in organic synthesis, but its utility is intrinsically linked to a thorough understanding of its stability and reactivity. The primary degradation pathway, protodeboronation, can be mitigated through careful handling, appropriate storage conditions, and optimized reaction parameters. The experimental protocols provided in this guide offer a robust framework for assessing the stability of this compound and for its successful implementation in Suzuki-Miyaura cross-coupling reactions. By applying the principles and methodologies outlined herein, researchers can confidently and effectively utilize this compound to advance their synthetic and drug discovery endeavors.

References

- 1. This compound | CAS 1630193-77-9 [frontierspecialtychemicals.com]

- 2. This compound | C7H10BNO4 | CID 74890663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metal-free protodeboronation of electron-rich arene boronic acids and its application to ortho-functionalization of electron-rich arenes using a boronic acid as a blocking group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. rjptonline.org [rjptonline.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Navigating the Synthesis of Substituted Pyridine Boronic Acids: A Technical Guide to Modern Synthetic Routes

Introduction: The Indispensable Role of Pyridine Boronic Acids in Modern Chemistry

Substituted pyridine boronic acids and their corresponding esters have emerged as indispensable building blocks in contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical development.[1][2] Their utility primarily stems from their role as key coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the efficient formation of carbon-carbon bonds.[1][3] This capability allows for the construction of complex biaryl and heteroaryl structures, which are common motifs in a vast array of biologically active molecules.[1][3] The strategic incorporation of the pyridine moiety can significantly influence a molecule's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity, making the synthesis of diverse pyridine-based boronic acids a critical endeavor for medicinal and process chemists.[2][3]

This technical guide provides an in-depth exploration of alternative and modern synthetic routes to access substituted pyridine boronic acids. Moving beyond classical methods, we will delve into the nuances of contemporary catalytic systems, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols for key transformations.

Strategic Approaches to Pyridine Boronic Acid Synthesis

The synthesis of pyridine boronic acids presents unique challenges due to the electron-deficient nature of the pyridine ring and the potential for the nitrogen lone pair to interfere with catalytic processes.[4][5] Consequently, a range of specialized methods have been developed to address these challenges. This guide will focus on three prominent and versatile strategies:

-

Palladium-Catalyzed Miyaura Borylation of Pyridine Halides: A robust and widely used method for the synthesis of pyridine boronic esters.[6][7]

-

Iridium-Catalyzed C-H Borylation of Pyridines: An increasingly popular approach that allows for the direct functionalization of C-H bonds, offering a more atom-economical and convergent synthetic strategy.[4][5][8][9][10]

-

Lithiation-Borylation of Pyridine Derivatives: A classical yet powerful technique that leverages organolithium intermediates to introduce the boronic acid moiety.[11][12]

The following sections will provide a detailed examination of each of these methodologies, complete with comparative data, step-by-step protocols, and mechanistic insights.

Palladium-Catalyzed Miyaura Borylation of Pyridine Halides

The Miyaura borylation is a cornerstone of modern organic synthesis, enabling the conversion of aryl and heteroaryl halides to their corresponding boronic esters.[7] In the context of pyridine synthesis, this reaction involves the palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[6]

Mechanistic Considerations and Key Parameters

The catalytic cycle of the Miyaura borylation generally involves the oxidative addition of the pyridine halide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to afford the pyridine boronic ester and regenerate the active catalyst. The choice of catalyst, ligand, base, and solvent are critical for achieving high yields and suppressing side reactions.

Diagram of the Miyaura Borylation Catalytic Cycle:

Caption: Catalytic cycle for the Miyaura Borylation of a pyridine halide (Py-X).

Comparative Data for Miyaura Borylation Conditions

The choice of reaction conditions can significantly impact the outcome of the Miyaura borylation. The following table summarizes common catalyst/ligand systems and their typical applications.

| Catalyst/Ligand System | Substrate Scope | Key Advantages | Considerations |

| Pd(dppf)Cl₂ | Bromo- and iodopyridines | Commercially available, good functional group tolerance | Can be less effective for electron-deficient pyridines |

| Pd₂(dba)₃ / XPhos | Chloro-, bromo-, and iodopyridines | High activity, broad substrate scope | Ligand can be expensive |

| Pd(OAc)₂ / SPhos | Bromo- and iodopyridines | Effective for sterically hindered substrates | Requires careful optimization of base and solvent |

Detailed Experimental Protocol: Synthesis of 3-(Pinacolato)boronylpyridine

This protocol describes a general procedure for the Miyaura borylation of 3-bromopyridine.

Materials:

-

3-Bromopyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

Pd(dppf)Cl₂

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), Pd(dppf)Cl₂ (0.03 mmol), and potassium acetate (1.5 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-(pinacolato)boronylpyridine.[13]

Iridium-Catalyzed C-H Borylation of Pyridines

Iridium-catalyzed C-H borylation has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronic esters.[4][8][9] This approach avoids the pre-functionalization required for traditional cross-coupling reactions by directly converting a C-H bond to a C-B bond.

Regioselectivity and Mechanistic Insights

The regioselectivity of iridium-catalyzed C-H borylation is primarily governed by steric effects, with the borylation typically occurring at the most accessible C-H bond.[9] Electronic effects can also play a role, but are generally less dominant.[8] The active catalyst is typically an iridium(I) complex, often with a bipyridine-based ligand, which undergoes a series of steps including C-H activation, borylation, and reductive elimination.

Diagram of the Iridium-Catalyzed C-H Borylation Workflow:

Caption: General workflow for iridium-catalyzed C-H borylation of a pyridine.

Functional Group Tolerance and Substrate Scope

A key advantage of iridium-catalyzed C-H borylation is its excellent functional group tolerance. A wide range of functional groups, including esters, amides, ethers, and halides, are well-tolerated under the mild reaction conditions.[10][14] This allows for the late-stage functionalization of complex molecules, a highly desirable feature in drug discovery.[1]

| Substituent on Pyridine Ring | Typical Regioselectivity | Yield Range |

| 2-Alkyl | C6-borylation | Good to Excellent |

| 3-Alkyl | C5-borylation | Good to Excellent |

| 4-Alkyl | C2/C6-borylation (often a mixture) | Moderate to Good |

| 2-Halo | C4- and C6-borylation | Variable |

| 3-Halo | C5-borylation | Good |

Detailed Experimental Protocol: C-H Borylation of 2-Phenylpyridine

This protocol provides a representative procedure for the iridium-catalyzed C-H borylation of 2-phenylpyridine.

Materials:

-

2-Phenylpyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(cod)OMe]₂

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

-

Tetrahydrofuran (THF, anhydrous)

Procedure:

-

In a nitrogen-filled glovebox, combine 2-phenylpyridine (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), [Ir(cod)OMe]₂ (0.015 mmol), and 4,4'-di-tert-butyl-2,2'-bipyridine (0.03 mmol) in a vial.

-

Add anhydrous THF (2 mL) and seal the vial.

-

Remove the vial from the glovebox and heat the reaction mixture at 80 °C for 16 hours.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired borylated product.[9]

Lithiation-Borylation of Pyridine Derivatives

The lithiation-borylation sequence is a classical and highly effective method for the synthesis of pyridine boronic acids. This approach involves the deprotonation of a pyridine C-H bond or a halogen-metal exchange of a halopyridine to generate a pyridyllithium intermediate, which is then quenched with a boron electrophile.

Directed Ortho-Metalation (DoM) and Halogen-Metal Exchange

Two primary strategies are employed to generate the key pyridyllithium intermediate:

-

Directed Ortho-Metalation (DoM): A directing group on the pyridine ring, such as an amide or an alkoxy group, directs the deprotonation to the adjacent ortho position upon treatment with a strong lithium base (e.g., n-BuLi, LDA).

-

Halogen-Metal Exchange: A halopyridine (typically bromo- or iodo-) is treated with an alkyllithium reagent (e.g., n-BuLi, t-BuLi) at low temperature to generate the corresponding pyridyllithium species.[12]

Diagram of Lithiation-Borylation Pathways:

Caption: Two common pathways for the synthesis of pyridine boronic acids via lithiation-borylation.

Substrate Scope and Limitations

The lithiation-borylation approach is highly versatile, allowing for the synthesis of a wide range of substituted pyridine boronic acids. However, the strongly basic and nucleophilic nature of the organolithium intermediates can limit the functional group tolerance. Electrophilic functional groups such as esters, ketones, and nitriles are generally not compatible with this methodology unless protected.

Detailed Experimental Protocol: Synthesis of Pyridine-3-boronic Acid

This protocol outlines the synthesis of pyridine-3-boronic acid via halogen-metal exchange of 3-bromopyridine.

Materials:

-

3-Bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Tetrahydrofuran (THF, anhydrous)

-

Hydrochloric acid (HCl), aqueous solution

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF (50 mL) and cool to -78 °C in a dry ice/acetone bath.

-

Add 3-bromopyridine (10 mmol) to the cooled THF.

-

Slowly add n-butyllithium (11 mmol) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add triisopropyl borate (12 mmol) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl (2 M) until the pH is acidic.

-

Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude pyridine-3-boronic acid can often be purified by recrystallization or by conversion to its pinacol ester followed by chromatography.[12][15]

Stability and Purification of Pyridine Boronic Acids

Pyridine boronic acids, particularly 2-pyridinylboronic acids, can be prone to protodeboronation, a process where the C-B bond is cleaved by a proton source. The corresponding boronic esters, such as the pinacol esters, generally exhibit greater stability and are often the preferred form for storage and handling.

Purification of pyridine boronic acids can be challenging due to their polarity and potential instability on silica gel.[16] Common purification techniques include:

-

Recrystallization: Effective for crystalline boronic acids.[16]

-

Column Chromatography: While sometimes problematic, chromatography on silica gel can be successful, often with the use of polar eluent systems.[16]

-

Derivatization: Conversion to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can facilitate purification.[17][18] The pure boronic acid can then be regenerated if needed.

Conclusion and Future Outlook

The synthesis of substituted pyridine boronic acids is a dynamic field of research, driven by the ever-increasing demand for these valuable building blocks in drug discovery and materials science. The alternative synthetic routes discussed in this guide—Miyaura borylation, iridium-catalyzed C-H borylation, and lithiation-borylation—each offer distinct advantages and are chosen based on factors such as substrate availability, desired substitution pattern, and functional group compatibility.

Future developments in this area are likely to focus on the discovery of more active and selective catalysts, the expansion of substrate scope, and the development of more sustainable and environmentally friendly synthetic methods. The continued innovation in the synthesis of pyridine boronic acids will undoubtedly accelerate the discovery and development of new and improved chemical entities with significant societal impact.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 6. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethoxypyridine-4-boronic acid

Introduction

2,5-Dimethoxypyridine-4-boronic acid is a versatile heterocyclic organoboron compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions allows for the facile introduction of the dimethoxypyridine moiety into a diverse array of molecular scaffolds, a common strategy in the design of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering in-depth experimental protocols and expert insights for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

A fundamental understanding of a compound begins with its unequivocal identification and a clear representation of its molecular architecture.

Nomenclature and Identifiers

-

Systematic IUPAC Name: (2,5-dimethoxypyridin-4-yl)boronic acid[2]

-

Synonyms: (2,5-Dimethoxy-4-pyridinyl)boronic acid, 2,5-dimethoxypyridin-4-ylboronic acid[2][3][5][9]

Molecular Structure

The structure of this compound, characterized by a pyridine ring substituted with two methoxy groups and a boronic acid functional group, is pivotal to its reactivity and physical properties.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical determinants of its behavior in various experimental settings, from reaction kinetics to formulation development.

| Property | Value | Source(s) |

| Molecular Weight | 182.97 g/mol | [2][4][10][11] |

| Appearance | Solid | [10] |

| Melting Point | 147.2 °C | [10] |

| Boiling Point (Predicted) | 381.4 ± 52.0 °C at 760 mmHg | [5][12] |

| Solubility | 0.8 g/L in water at 72 °C | [10] |

| pKa (Predicted) | 4.65 – 4.7 | [10] |

| Partition Coefficient (logP) | 1.14 at 20°C | [10] |

| Relative Density | 1.419 | [10] |

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity and reproducibility of research, standardized experimental protocols are paramount. The following sections detail methodologies for the determination of key physicochemical parameters of this compound.

Melting Point Determination

Principle: The melting point is a fundamental physical property used for identification and purity assessment. A sharp melting range typically indicates a high degree of purity.[3][10][13][14]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[3][13][14]

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased rapidly to approximately 10-15 °C below the expected melting point (147.2 °C).[14] The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[14]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting. The melting point is reported as a range.[10][14]

Figure 2: Workflow for melting point determination.

Solubility Determination (Dynamic Method)

Principle: The dynamic method determines the temperature at which a known concentration of a solute completely dissolves in a solvent, providing a point on the solubility curve.[15]

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostat bath

-

Luminance probe or laser for turbidity measurement

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent (e.g., water) into the jacketed glass vessel.[15]

-

Heating and Observation: The vessel is placed in the thermostat bath, and the mixture is stirred. The temperature is increased at a slow, constant rate (e.g., 0.1-0.5 °C/min).[15]

-

Turbidity Monitoring: The turbidity of the solution is continuously monitored. The dissolution temperature is the point at which the solution becomes clear, indicating complete dissolution of the solid.[15]

-

Data Analysis: The experiment is repeated with different solute-solvent ratios to construct a solubility curve (solubility vs. temperature).

pKa Determination by Potentiometric Titration

Principle: Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance by monitoring the pH change of a solution upon the addition of a titrant.[1][16][17]

Apparatus:

-

Potentiometer with a calibrated pH electrode

-

Burette

-

Magnetic stirrer

-

Standardized solutions of HCl and NaOH (e.g., 0.1 M)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Solution Preparation: A solution of this compound of known concentration (e.g., 1 mM) is prepared in water. The ionic strength is kept constant using a background electrolyte like 0.15 M KCl.[1][17] The solution is purged with nitrogen to remove dissolved carbon dioxide.[1]

-

Titration: The solution is made acidic (e.g., to pH 2) with a standardized HCl solution. The solution is then titrated with a standardized NaOH solution, recording the pH after each incremental addition of the titrant. The titration is continued until the pH reaches a basic value (e.g., pH 12).[1][17]

-

Data Analysis: The pKa value is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant). This can be done by analyzing the first or second derivative of the curve. For a pyridine boronic acid, two pKa values may be observed, one for the pyridine nitrogen and one for the boronic acid moiety.[18]

Stability Profile

Boronic acids are known for their potential instability under certain conditions, which is a critical consideration for their storage and use in synthetic applications.[4][14]

General Degradation Pathways

-

Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This is often a reversible process in the presence of water.[4]

-

Oxidation: The boronic acid functional group is susceptible to oxidation, which can lead to the formation of various byproducts.[4][19][20]

-

Protodeboronation: This involves the cleavage of the carbon-boron bond, with the boron group being replaced by a hydrogen atom. This can be influenced by factors such as pH and temperature.[4]

Recommended Storage and Handling

To mitigate degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from moisture and light. For long-term storage, a temperature of -20°C is recommended.[4]

Forced Degradation Studies

To understand the degradation profile more thoroughly, forced degradation studies can be performed. This involves subjecting the compound to stress conditions to accelerate decomposition.[4][21][22]

Representative Protocol:

-

Stress Conditions: Separate samples of this compound are subjected to:

-

Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperatures (e.g., 60°C).[4]

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperatures.[4]

-

Thermal Degradation: Stored at elevated temperatures (e.g., 60°C).[4]

-

Photostability: Exposed to light according to ICH Q1B guidelines.[4][21]

-

-

Analysis: The samples are analyzed at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Figure 3: Forced degradation study workflow.

Spectroscopic and Crystallographic Characterization

A suite of analytical techniques is employed to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively. ¹¹B NMR is particularly useful for studying the hybridization state of the boron atom and its interactions.[7][23][24][25]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. Predicted m/z values for various adducts of this compound are available.[26]

X-ray Crystallography

Single-crystal X-ray crystallography can provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound may not be publicly available, analysis of related structures can provide insights into its likely solid-state packing.[5][6][12][27][28]

Applications in Organic Synthesis

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a powerful method for the formation of carbon-carbon bonds.[1] This reaction is widely used in the synthesis of pharmaceuticals and other complex organic molecules.

Safety and Handling

This compound is associated with several hazards. It is harmful if swallowed and toxic if inhaled.[2] It may also cause skin and eye irritation, and respiratory irritation.[2] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable reagent in organic synthesis with a well-defined set of physicochemical properties. A thorough understanding of these properties, coupled with the use of standardized experimental protocols and appropriate safety precautions, is essential for its effective and safe utilization in research and development. This guide provides a solid foundation for scientists working with this versatile compound.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. This compound | C7H10BNO4 | CID 74890663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. benchchem.com [benchchem.com]

- 5. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-ray crystallographic study of boroxazolidones obtained from l-ornithine, l-methionine, kainic acid and 2,6-pyridinedicarboxylic acid (1998) | Jose Trujillo | 35 Citations [scispace.com]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound| CAS No:1630193-77-9|ZaiQi Bio-Tech [chemzq.com]

- 10. pennwest.edu [pennwest.edu]

- 11. benchchem.com [benchchem.com]

- 12. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. byjus.com [byjus.com]

- 14. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 15. benchchem.com [benchchem.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. rsc.org [rsc.org]

- 19. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Forced Degradation Studies - STEMart [ste-mart.com]

- 22. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 23. researchgate.net [researchgate.net]

- 24. par.nsf.gov [par.nsf.gov]

- 25. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. PubChemLite - this compound (C7H10BNO4) [pubchemlite.lcsb.uni.lu]

- 27. benchchem.com [benchchem.com]

- 28. X-ray crystallography - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to 2,5-Dimethoxypyridine-4-boronic Acid: Solubility Profile and Storage Protocols

This guide provides an in-depth analysis of the solubility and stability of 2,5-Dimethoxypyridine-4-boronic acid, a critical reagent in contemporary drug discovery and organic synthesis. Designed for researchers, chemists, and formulation scientists, this document synthesizes key technical data with field-proven insights to ensure the optimal use, storage, and handling of this versatile compound.

Introduction: The Chemical Versatility and Intrinsic Instability of Boronic Acids

This compound belongs to the boronic acid class of compounds, which are widely utilized in synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions. Their utility is rooted in the ability of the boronic acid moiety to participate in transmetalation with palladium catalysts, enabling the formation of carbon-carbon bonds. However, the very nature of the carbon-boron bond also renders these molecules susceptible to specific degradation pathways. A foundational understanding of these pathways is crucial for any scientist working with this compound.

The primary degradation mechanisms for boronic acids include:

-

Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides, known as boroxines. This is often a reversible process in the presence of water.

-

Oxidation: The boronic acid functional group is susceptible to oxidation, which can lead to the formation of various byproducts, compromising sample purity and reactivity.[1][2]

-

Protodeboronation: This process involves the cleavage of the carbon-boron bond, with the boron group being replaced by a hydrogen atom.[2][3] Factors such as pH, temperature, and the presence of metal catalysts can influence the rate of protodeboronation.[3][4]

The pyridine core and methoxy substituents in this compound influence its electronic properties and, consequently, its stability and reactivity profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₇H₁₀BNO₄ |

| Molecular Weight | 182.97 g/mol [5][6] |

| CAS Number | 1630193-77-9[7] |

| Appearance | Solid |

Solubility Profile: A Data-Driven Approach

As of the compilation of this guide, specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in peer-reviewed literature. This is not uncommon for specialized reagents.[8] However, based on the structural characteristics of the molecule and data from analogous compounds, a qualitative solubility profile can be inferred.

The presence of the polar dimethoxypyridine moiety suggests that this compound is likely to be soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and may also exhibit solubility in polar protic solvents like methanol and ethanol.[8] Conversely, its solubility in nonpolar solvents such as hydrocarbons is expected to be low.[8]

Experimental Determination of Solubility

For applications requiring precise solubility data, it is imperative to perform experimental determinations. The following are two widely accepted methods for this purpose.

3.1.1. The Shake-Flask Method (OECD 105)

The shake-flask method is a robust technique for determining the thermodynamic equilibrium solubility of a compound.[9][10]

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask.

-

Equilibration: Agitate the suspension at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration.

-

Analysis: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[11]

3.1.2. The Dynamic (Synthetic) Method

This method involves the visual or instrumental observation of the dissolution of the solid upon controlled heating.[8]

Protocol:

-

Sample Preparation: Prepare a suspension of a known concentration of this compound in the chosen solvent.

-

Controlled Heating: Gradually heat the suspension at a constant rate while stirring.

-

Dissolution Point Determination: Record the temperature at which the last solid particles dissolve. This temperature corresponds to the saturation temperature for that specific concentration.

-

Data Compilation: Repeat this process for several different concentrations to construct a solubility curve.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Storage and Handling: Preserving Compound Integrity

The stability of this compound is paramount for its successful application. Adherence to stringent storage and handling protocols is essential to prevent degradation and ensure the reliability of experimental results.

Recommended Storage Conditions

The following table summarizes the recommended storage conditions for this compound.

| Form | Storage Temperature | Recommended Duration | Special Considerations |

| Solid Powder | -20°C [5][7][12] | Long-term | Store in a tightly sealed container in a dry, well-ventilated area.[13] Protect from moisture and light.[14] |

| 2-8°C | Short-term | Suitable for routine use, but -20°C is recommended for long-term stability. |

Rationale: Low temperatures and the exclusion of moisture and light mitigate the primary degradation pathways of boronic acids. Storing at -20°C significantly slows down the rates of dehydration, oxidation, and protodeboronation.

Handling Precautions

When handling this compound, it is crucial to follow standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][15]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]

-

Hygroscopicity: While specific data on the hygroscopicity of this compound is not available, boronic acids as a class can be sensitive to moisture. It is prudent to handle the solid in a dry environment and to tightly reseal containers after use.

Caption: Key Factors for Maintaining Compound Stability.

Safety Profile

Based on aggregated GHS data, this compound is associated with the following hazards:

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.

Conclusion

The utility of this compound in research and development is significant. While quantitative solubility data is not widely published, its solubility profile can be readily determined using standard laboratory methods. The integrity and shelf-life of this compound are critically dependent on adherence to proper storage and handling protocols. By storing the compound at -20°C in a dry, light-protected environment and following safe handling procedures, researchers can ensure its stability and performance in their applications.

References

- 1. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 5. usbio.net [usbio.net]

- 6. This compound | C7H10BNO4 | CID 74890663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS 1630193-77-9 [frontierspecialtychemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. (2,5-Dimethoxypyridin-4-yl)boronic acid | 1630193-77-9 [sigmaaldrich.com]

- 13. echemi.com [echemi.com]

- 14. ruixibiotech.com [ruixibiotech.com]

- 15. fishersci.com [fishersci.com]

A Theoretical and Computational Guide to the Electronic Properties of Dimethoxypyridine Boronic Acids

Abstract

Dimethoxypyridine boronic acids represent a pivotal class of molecules at the intersection of medicinal chemistry and materials science. Their unique electronic architecture, governed by the interplay of the electron-rich dimethoxy substituents, the electron-deficient boronic acid moiety, and the inherent electronic nature of the pyridine ring, dictates their reactivity, intermolecular interactions, and potential as therapeutic agents or functional materials. This in-depth technical guide provides a comprehensive theoretical framework for understanding and predicting the electronic properties of various dimethoxypyridine boronic acid isomers. We delve into the fundamental principles of quantum chemical calculations, with a focus on Density Functional Theory (DFT), to elucidate the structure-property relationships that govern the behavior of these versatile compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design and application of novel boronic acid derivatives.

Introduction: The Significance of Dimethoxypyridine Boronic Acids

Boronic acids and their derivatives have emerged as indispensable tools in modern chemistry.[1] Their stability, low toxicity, and versatile reactivity in transformations like the Suzuki-Miyaura cross-coupling reaction have cemented their status as crucial building blocks in organic synthesis.[2] In the realm of drug discovery, the boronic acid functional group is a key pharmacophore, renowned for its ability to form reversible covalent bonds with serine proteases, leading to potent and selective enzyme inhibition.[2]

The incorporation of a dimethoxypyridine scaffold introduces further layers of chemical and electronic complexity. The pyridine ring, a heteroaromatic system, possesses a unique electronic distribution due to the electronegative nitrogen atom. The methoxy groups, being strong electron-donating substituents, significantly modulate the electron density of the pyridine ring, influencing its reactivity and basicity.[3] The positional arrangement of these three components—the two methoxy groups and the boronic acid—on the pyridine ring gives rise to a diverse array of isomers, each with a distinct electronic profile. Understanding these isomeric differences is paramount for the rational design of molecules with tailored properties for specific applications.

This guide will provide a theoretical and computational framework to dissect the electronic properties of dimethoxypyridine boronic acids, focusing on how isomeric variations influence key electronic descriptors such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and overall reactivity.

Theoretical Foundations and Computational Methodology

The exploration of the electronic properties of molecules at the atomic level is made possible through the application of quantum chemistry. Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium-sized organic molecules due to its favorable balance of accuracy and computational cost.[2]

The Power of Density Functional Theory (DFT)

DFT methods are based on the principle that the ground-state electronic energy of a molecule can be determined from its electron density. This approach circumvents the more computationally expensive task of solving the many-electron Schrödinger equation directly. By employing various exchange-correlation functionals, which approximate the complex interactions between electrons, DFT can provide valuable insights into a molecule's electronic structure and properties.

Key Electronic Descriptors

A DFT calculation can yield a wealth of information about a molecule's electronic character. For the purpose of this guide, we will focus on the following key descriptors:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and electronic excitability.[4] A smaller gap generally implies higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of non-covalent interactions and chemical reactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It can quantify charge transfer between orbitals and identify key stabilizing interactions, such as hyperconjugation.

Isomeric Effects on the Electronic Properties of Dimethoxypyridine Boronic Acids: A Comparative Analysis